molecular formula C7H12ClNO2 B15053397 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride

Cat. No.: B15053397
M. Wt: 177.63 g/mol
InChI Key: ZQDQDBLLBOLTBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride is a compound that belongs to the family of tropane alkaloids. These alkaloids are known for their diverse biological activities and are found in various plant species. The compound’s structure features a bicyclic framework, which is central to its biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound often relies on the optimization of these synthetic routes to achieve high yields and purity. The use of advanced catalytic systems and continuous flow chemistry can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Hydroxy-8-azabicyclo[3.2.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

6-hydroxy-8-azabicyclo[3.2.1]octan-3-one;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c9-5-1-4-2-7(10)6(3-5)8-4;/h4,6-8,10H,1-3H2;1H

InChI Key

ZQDQDBLLBOLTBG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(=O)CC(C1O)N2.Cl

Origin of Product

United States

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